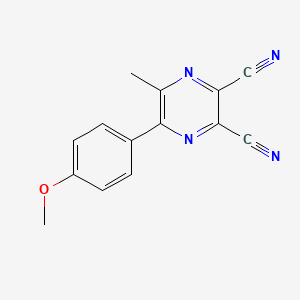

5-(4-Methoxyphenyl)-6-methylpyrazine-2,3-dicarbonitrile

Beschreibung

Eigenschaften

CAS-Nummer |

88549-02-4 |

|---|---|

Molekularformel |

C14H10N4O |

Molekulargewicht |

250.25 g/mol |

IUPAC-Name |

5-(4-methoxyphenyl)-6-methylpyrazine-2,3-dicarbonitrile |

InChI |

InChI=1S/C14H10N4O/c1-9-14(10-3-5-11(19-2)6-4-10)18-13(8-16)12(7-15)17-9/h3-6H,1-2H3 |

InChI-Schlüssel |

NBVASXNNMZYYLE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N=C(C(=N1)C#N)C#N)C2=CC=C(C=C2)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-6-methylpyrazine-2,3-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methoxybenzaldehyde with methylhydrazine can form an intermediate, which is then subjected to further reactions to introduce the cyano groups and complete the pyrazine ring formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Methoxyphenyl)-6-methylpyrazine-2,3-dicarbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano groups to amines.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine oxides, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 5-(4-Methoxyphenyl)-6-methylpyrazine-2,3-dicarbonitrile involves the reaction of alkyl isocyanides with aryl carbonyl chlorides, followed by the addition of diaminomaleonitrile. This method has been shown to yield good to moderate results, with subsequent characterization performed using techniques such as X-ray crystallography and NMR spectroscopy .

Antimicrobial Properties:

Recent studies have demonstrated that derivatives of pyrazine-2,3-dicarbonitriles exhibit potent antibacterial and antifungal activities. For instance, a series of synthesized compounds were tested for their efficacy against various bacterial strains and fungi. The results indicated significant inhibition zones, suggesting that these compounds could serve as potential antimicrobial agents .

Anticancer Activity:

5-(4-Methoxyphenyl)-6-methylpyrazine-2,3-dicarbonitrile has also been investigated for its anticancer properties. In structure-activity relationship studies, compounds related to this pyrazine derivative were found to induce apoptosis in cancer cells at low concentrations (EC50 = 2 nM). This suggests potential applications in cancer therapeutics, particularly against breast cancer models .

Material Science Applications

Organic Light Emitting Diodes (OLEDs):

The unique electronic properties of 5-(4-Methoxyphenyl)-6-methylpyrazine-2,3-dicarbonitrile make it a candidate for use in OLED technology. Its ability to exhibit fluorescence and specific UV absorption characteristics positions it as a potential material for developing efficient light-emitting devices .

Neuropharmacological Potential

The compound has been studied for its interaction with metabotropic glutamate receptors (mGluR2), which are implicated in various neuropsychiatric disorders. Research indicates that derivatives can act as negative allosteric modulators of these receptors, offering therapeutic avenues for treating conditions such as anxiety and depression .

Summary of Findings

The following table summarizes the key findings related to the applications of 5-(4-Methoxyphenyl)-6-methylpyrazine-2,3-dicarbonitrile:

Wirkmechanismus

The mechanism by which 5-(4-Methoxyphenyl)-6-methylpyrazine-2,3-dicarbonitrile exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or interact with receptors in biological systems. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Vergleich Mit ähnlichen Verbindungen

The following comparison focuses on pyrazine-2,3-dicarbonitrile derivatives with variations in substituents at the 5- and 6-positions. Key differences in physical properties, synthetic yields, electronic behavior, and bioactivity are highlighted.

Substituent Effects on Physical Properties

Key Observations :

- Steric Effects: Bulkier substituents (e.g., t-butylamino, cyclohexylamino) result in higher melting points due to enhanced molecular packing .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) increase polarity, often improving crystallinity but reducing yields due to synthetic challenges.

Key Observations :

- Antimycobacterial Activity : Halogen (Cl) and trifluoromethyl (CF₃) substituents at the 5-position significantly enhance activity against M. tuberculosis due to increased lipophilicity and membrane penetration .

- Herbicidal Activity : Electron-deficient pyrazine cores inhibit photosynthetic electron transport, with IC₅₀ values correlating with substituent lipophilicity (e.g., CF₃ > Cl > OCH₃) .

- Methoxy Group Role : The methoxy group in the target compound may reduce antimicrobial potency compared to chloro/CF₃ derivatives but could improve biocompatibility for pharmaceutical applications.

Electronic and Electrochemical Properties

- Pyridin-3-yloxy Derivatives : Peripheral pyridine rings enhance electron-accepting properties, making these compounds suitable for charge-transfer applications (e.g., azaphthalocyanines) .

- Aza-Phthalocyanines: Pyrazine-containing macrocycles exhibit stronger electron-accepting behavior than non-aza analogues, with redox potentials tunable via substituents .

- Methoxy vs.

Biologische Aktivität

5-(4-Methoxyphenyl)-6-methylpyrazine-2,3-dicarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrazine ring substituted with a methoxyphenyl group and two cyano groups. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

In studies evaluating a series of pyrazine derivatives, including 5-(4-Methoxyphenyl)-6-methylpyrazine-2,3-dicarbonitrile, it was found that certain substitutions significantly influenced antimicrobial efficacy. For instance, compounds with halogen or trifluoromethyl substitutions showed enhanced activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 6.25 µg/mL .

Anticancer Potential

Pyrazine derivatives are increasingly recognized for their anticancer properties. A recent study highlighted the role of MET inhibitors derived from pyrazine structures in targeting specific cancer types such as non-small cell lung cancer (NSCLC) and renal cancer. The compound's structural features allow it to interact effectively with the MET receptor tyrosine kinase, which is crucial in cancer proliferation pathways .

The biological activity of 5-(4-Methoxyphenyl)-6-methylpyrazine-2,3-dicarbonitrile can be attributed to its ability to form hydrogen bonds and interact with various molecular targets. The nitrile groups can engage in dipole-dipole interactions, enhancing binding affinity to enzymes or receptors involved in disease pathways.

Case Studies

- Antimycobacterial Activity : A study on N-benzylamine substituted derivatives demonstrated that specific modifications could enhance antimycobacterial activity. The presence of lipophilic groups was correlated with improved efficacy against Mycobacterium tuberculosis .

- MET Inhibition : Research focusing on novel MET inhibitors revealed that compounds structurally related to 5-(4-Methoxyphenyl)-6-methylpyrazine-2,3-dicarbonitrile exhibited significant potency in inhibiting MET mutations associated with cancer resistance mechanisms .

Data Tables

Q & A

Q. What are the standard spectroscopic techniques for structural confirmation of 5-(4-Methoxyphenyl)-6-methylpyrazine-2,3-dicarbonitrile?

The compound is characterized using IR spectroscopy (to identify nitrile groups at ~2200 cm⁻¹), ¹H NMR (for aromatic proton environments and methoxy group signals), ¹³C NMR (to confirm carbonitrile and aromatic ring carbons), and mass spectrometry (to validate molecular ion peaks and fragmentation patterns). For example, in analogous pyrazine derivatives, IR and NMR data align with calculated shifts for substituents like methoxyphenyl groups .

Q. What synthetic routes are commonly employed for pyrazine dicarbonitrile derivatives?

Multicomponent reactions (MCRs) are widely used, such as condensation of aldehydes, malononitrile, and heterocyclic precursors. For instance, green synthesis methods utilize water as a solvent with surfactants like cetyltrimethylammonium chloride (CTACl) to enhance reactivity, achieving yields >80% under mild conditions . Traditional methods involve refluxing in acetic anhydride/acetic acid with sodium acetate as a catalyst .

Q. How are purity and crystallinity assessed for this compound?

Melting point analysis (e.g., 147–151°C for structurally related compounds) and HPLC (with >95% purity thresholds) are standard. Single-crystal X-ray diffraction (SCXRD) is used for crystallinity validation, as demonstrated in studies of analogous pyrazine dicarbonitriles .

Advanced Research Questions

Q. How can solvent polarity and catalyst selection impact reaction yields in pyrazine dicarbonitrile synthesis?

Contradictory yields (e.g., 57–95% in similar syntheses) arise from solvent effects on intermediate stability. Aqueous CTACl systems stabilize charged intermediates, improving yields, while aprotic solvents like acetic anhydride may favor cyclization but require higher temperatures. Kinetic studies using LC-MS or in situ FTIR can optimize solvent-catalyst pairs .

Q. What mechanistic insights explain byproduct formation during synthesis?

Byproducts like dihydro-pyrano[2,3-c]pyrazoles may form via competing Knoevenagel or Michael addition pathways. Isotopic labeling (e.g., ¹⁷O tracing in furan-2,3-dione rearrangements) and computational modeling (DFT) help identify transition states and selectivity drivers .

Q. How do structural modifications influence biological activity in pyrazine derivatives?

Structure-activity relationship (SAR) studies show that methoxy groups enhance lipid solubility and target binding, while nitriles improve electrophilic reactivity. For example, herbicidal activity in pyrazine-2,3-dicarbonitriles correlates with electron-withdrawing substituents at specific positions .

Q. What strategies resolve spectral data contradictions (e.g., NMR peak splitting)?

Discrepancies in ¹H NMR (e.g., unexpected splitting in aromatic regions) may stem from rotamers or solvent effects . Variable-temperature NMR or COSY/NOESY experiments clarify dynamic processes, while DEPT-135 ¹³C NMR distinguishes quaternary carbons .

Q. How can green chemistry principles be applied to scale-up synthesis sustainably?

Microwave-assisted synthesis reduces reaction times, and biodegradable surfactants (e.g., CTACl) minimize waste. Life-cycle assessment (LCA) models compare energy/water usage across methods, favoring aqueous-phase reactions over organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.